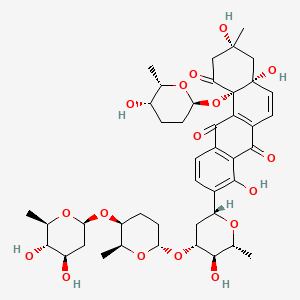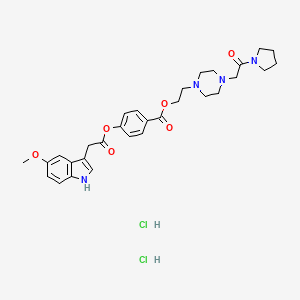
3-苯氧基邻苯二甲腈
概述
描述
3-Phenoxyphthalonitrile: is an organic compound with the molecular formula C14H8N2O 3-Phenoxy-1,2-benzenedicarbonitrile . This compound is characterized by the presence of a phenoxy group attached to a phthalonitrile core. It is a white to yellow powder with a melting point of approximately 117-119°C .
科学研究应用
3-Phenoxyphthalonitrile has several scientific research applications, including:
Dye sensitizers for solar cells: It is used as a dye sensitizer in the development of solar cells.
High-performance materials: It is incorporated into polymers to enhance their physical properties, such as thermal stability and mechanical strength.
Optoelectronic devices: It is used in the fabrication of optoelectronic devices due to its electronic properties.
准备方法
Synthetic Routes and Reaction Conditions: 3-Phenoxyphthalonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3-nitrophthalonitrile with phenol in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for 3-Phenoxyphthalonitrile are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
化学反应分析
Types of Reactions: 3-Phenoxyphthalonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Cyclization: It can undergo cyclization reactions to form phthalocyanine derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as or can react with the nitrile groups under basic conditions.
Cyclization: Cyclization reactions often require and elevated temperatures.
Major Products:
Phthalocyanine derivatives: These are major products formed from the cyclization of 3-Phenoxyphthalonitrile.
作用机制
The mechanism of action of 3-Phenoxyphthalonitrile involves its interaction with molecular targets through its nitrile and phenoxy groups. In dye-sensitized solar cells, the compound acts as a dye sensitizer, facilitating electron transfer from the dye to the semiconductor’s conduction band . This process is crucial for the conversion of light energy into electrical energy.
相似化合物的比较
Phthalonitrile: The parent compound of 3-Phenoxyphthalonitrile, with the formula C6H4(CN)2 .
4-Phenoxyphthalonitrile: A positional isomer with the phenoxy group at the 4-position instead of the 3-position.
Uniqueness: 3-Phenoxyphthalonitrile is unique due to the specific positioning of the phenoxy group, which influences its reactivity and properties. This positioning can affect the compound’s ability to participate in cyclization reactions and its electronic properties, making it suitable for specific applications such as dye sensitizers and high-performance materials .
属性
IUPAC Name |
3-phenoxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-9-11-5-4-8-14(13(11)10-16)17-12-6-2-1-3-7-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWFKMOELYYKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357479 | |
| Record name | 3-Phenoxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77474-62-5 | |
| Record name | 3-Phenoxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenoxyphthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 3-Phenoxyphthalonitrile and how is it being studied for use in solar cells?
A1: While the provided abstracts lack specific spectroscopic data for 3-Phenoxyphthalonitrile, they highlight its investigation as a potential dye sensitizer for solar cells [, ]. These studies utilize quantum chemistry calculations to assess its suitability for this application.
Q2: How do computational chemistry and modeling contribute to understanding 3-Phenoxyphthalonitrile's potential in solar cell applications?
A2: Both research papers emphasize the use of quantum chemistry calculations to evaluate 3-Phenoxyphthalonitrile's potential as a dye sensitizer [, ]. These calculations likely focus on predicting the compound's electronic and optical properties, such as light absorption, excited state lifetimes, and electron transfer efficiency, crucial parameters for efficient solar energy conversion.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-(propan-2-yl)-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1196836.png)

![4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1196839.png)

![2-[1-(Piperidin-1-yl)cyclohexyl]phenol](/img/structure/B1196844.png)
![1-[3-(Trifluoromethyl)phenyl]pentan-2-amine](/img/structure/B1196845.png)




